Amineptine hydrochloride

Übersicht

Beschreibung

Amineptine hydrochloride is a tricyclic antidepressant known for its unique pharmacological profile. It was developed by the French Society of Medical Research in the 1960s and introduced in France in 1978 by the pharmaceutical company Servier. This compound acts primarily as a selective dopamine reuptake inhibitor and releasing agent, with a lesser effect on norepinephrine reuptake .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

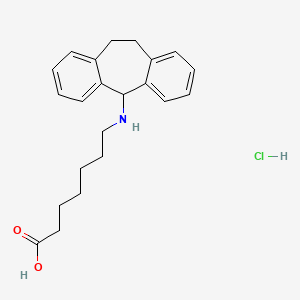

The synthesis of amineptine hydrochloride involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamine with heptanoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions

Amineptine hydrochloride undergoes various chemical reactions, including:

Oxidation: Amineptine can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to its amine form.

Substitution: Amineptine can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various derivatives of amineptine, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Amineptine hydrochloride has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying tricyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems.

Medicine: Primarily used as an antidepressant, particularly for treating severe clinical depression of endogenous origin.

Industry: Utilized in the development of new antidepressant drugs

Wirkmechanismus

Amineptine hydrochloride exerts its effects by selectively inhibiting the reuptake of dopamine and, to a lesser extent, norepinephrine. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic neurotransmission. The increased levels of dopamine and norepinephrine improve mood and energy levels in individuals suffering from depression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imipramine: Another tricyclic antidepressant but primarily inhibits the reuptake of serotonin and norepinephrine.

Desipramine: Similar to imipramine but more selective for norepinephrine reuptake inhibition.

Nortriptyline: A tricyclic antidepressant with a balanced effect on serotonin and norepinephrine reuptake

Uniqueness of Amineptine Hydrochloride

This compound is unique due to its selective inhibition of dopamine reuptake, which is not a common feature among tricyclic antidepressants. This selective action makes it particularly effective for treating anergic and apathetic depression, where symptoms like lack of energy and motivation are prominent .

Biologische Aktivität

Amineptine hydrochloride, a tricyclic antidepressant, is primarily recognized for its selective inhibition of dopamine reuptake. This compound exhibits unique pharmacological properties that distinguish it from other antidepressants, particularly in its interaction with dopaminergic pathways. This article explores the biological activity of amineptine, including its mechanisms of action, effects on neurotransmitter systems, and relevant clinical findings.

Amineptine acts predominantly as a dopamine reuptake inhibitor , enhancing dopaminergic transmission by preventing the reabsorption of dopamine into presynaptic neurons. This results in increased levels of dopamine in the synaptic cleft, which is crucial for mood regulation and cognitive function . Unlike many tricyclic antidepressants (TCAs), amineptine has minimal effects on serotonin and norepinephrine reuptake, making it a unique agent within this drug class .

Key Mechanisms:

- Dopamine Reuptake Inhibition: Amineptine selectively inhibits the dopamine transporter (DAT), leading to elevated dopamine levels in the brain .

- Peripheral Adrenergic Receptor Blockade: It also exhibits inhibitory effects on peripheral adrenergic alpha-receptors, which may contribute to its cardiovascular effects .

- Modulation of Gastrointestinal Serotonin: Amineptine influences serotonin levels in the gastrointestinal tract, impacting enteric neurogenesis and reflexes .

Pharmacokinetics

The pharmacokinetics of amineptine reveal significant insights into its absorption and metabolism:

- Peak Plasma Levels: Following a 100 mg oral dose, plasma concentrations range from 277 to 2,215 ng/mL (mean 772 ng/mL) .

- Half-life: The elimination half-life is approximately 0.8 to 1.0 hours for amineptine and 1.5 to 2.5 hours for its major metabolite .

- Time to Peak Concentration: Peak concentrations occur around 1 hour post-administration for amineptine and 1.5 hours for its metabolites .

Biological Effects

Amineptine's biological activity extends beyond its antidepressant effects. Animal studies have demonstrated several physiological impacts:

- Increased Locomotor Activity: Similar to other dopaminergic agents, amineptine enhances locomotion and induces stereotyped movements in animal models .

- Cardiovascular Effects: It has been shown to reduce pressor responses induced by norepinephrine (NE) and dopamine (DA), suggesting a complex interaction with adrenergic systems .

Clinical Applications

Amineptine has been primarily used in the treatment of depressive disorders. Its rapid action and unique profile make it a candidate for various applications:

- Depression Treatment: Clinical trials indicate that amineptine is effective in alleviating symptoms of depression, particularly in patients with low dopaminergic activity .

- Chronic Pain Management: Some studies suggest potential benefits in managing chronic pain conditions due to its modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of amineptine:

Eigenschaften

IUPAC Name |

6-carboxyhexyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2.ClH/c24-21(25)13-3-1-2-8-16-23-22-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)22;/h4-7,9-12,22-23H,1-3,8,13-16H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPUXONTAVMIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)[NH2+]CCCCCCC(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30272-08-3 | |

| Record name | Amineptine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30272-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.